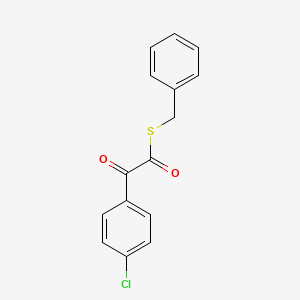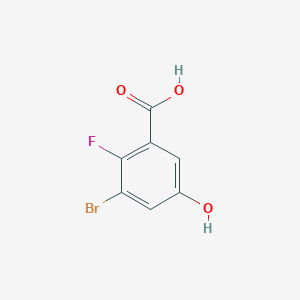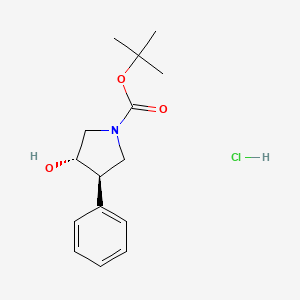
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxy group and a phenyl group, making it a valuable intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and stereoselectivity.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Aplicaciones Científicas De Investigación
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate hydrochloride
Uniqueness
What sets (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride apart from similar compounds is the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.
Propiedades
Fórmula molecular |
C15H22ClNO3 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11;/h4-8,12-13,17H,9-10H2,1-3H3;1H/t12-,13+;/m0./s1 |
Clave InChI |
SPCJGQMPMZFRST-JHEYCYPBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
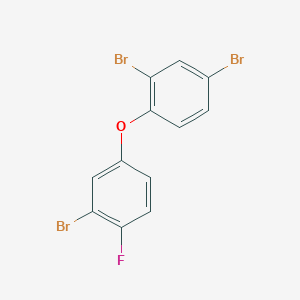
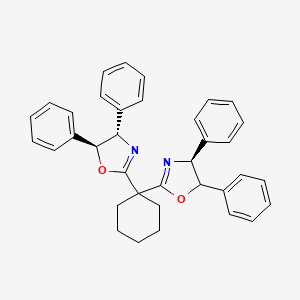
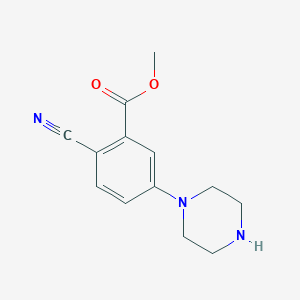
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
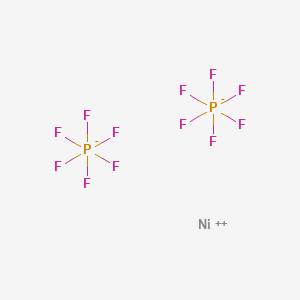
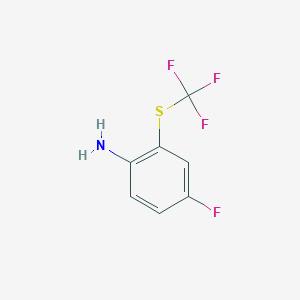
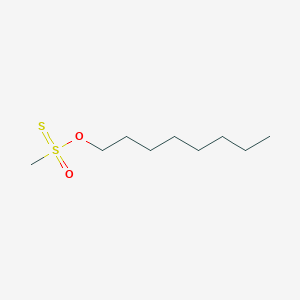
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

